An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)
An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid, a derivative of the proteinogenic amino acid alanine (B10760859) where a methyl group has substituted one of the amino hydrogens. This seemingly minor structural modification has profound implications for its chemical behavior and biological applications, making it a molecule of significant interest in medicinal chemistry, peptide synthesis, and neuroscience research.
The presence of the N-methyl group imparts unique properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and the ability to induce specific conformational constraints in peptides. These characteristics make N-Methyl-DL-alanine a valuable building block in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to N-Methyl-DL-alanine, with a focus on its applications in drug development and research.
Chemical and Physical Properties
N-Methyl-DL-alanine is a white crystalline solid with good stability and solubility in aqueous solutions. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| CAS Number | 600-21-5 | [2] |
| IUPAC Name | 2-(methylamino)propanoic acid | [2] |
| Synonyms | H-N-Me-DL-Ala-OH, N-Me-DL-Ala-OH, DL-N-Methylalanine | [2] |
| SMILES | CC(C(=O)O)NC | [3] |
| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Synthesis and Chiral Separation
N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemical purity and the scale of production.
Chemical Synthesis: The Akabori-Momotani Reaction
A notable application of N-methylalanine is in the Akabori-Momotani reaction for the synthesis of ephedrine (B3423809) and pseudoephedrine. This reaction involves the condensation of N-methylalanine with benzaldehyde (B42025).[4][5]
-
Reactants: N-methylalanine and benzaldehyde.[4]
-
Intermediate: An azomethine ylide is formed, which then reacts with benzaldehyde in a 1,3-dipolar cycloaddition to form an oxazolidine (B1195125).[4]
-
Hydrolysis: Acidic hydrolysis of the oxazolidine yields pseudoephedrine and ephedrine.[4]
-
Yield: The initial reaction reported by Akabori and Momotani yielded 16% of the final products.[4] More recent optimizations have increased the yield of the intermediate oxazolidine to 50%, which is then converted to pseudoephedrine and ephedrine in 80% yield.[4]
Enzymatic Synthesis of N-Methyl-L-alanine
The L-enantiomer of N-methyl-alanine can be synthesized with high stereoselectivity using the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine, utilizing NADPH as a cofactor.
The following table summarizes the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas putida.
| Substrate | Km (M) | Source Organism | Reference |
| Pyruvate | 1.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |
| NADPH | 3.5 x 10-5 | Pseudomonas putida ATCC12633 | [6] |
| Methylamine | 7.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM pyruvate, 60 mM methylamine-H₂SO₄ (pH 10.0), and 0.2 mM NADPH in a final volume of 1 ml.
-
Enzyme Addition: Initiate the reaction by adding the purified N-methyl-L-amino acid dehydrogenase enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities at varying substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Chiral Separation
The separation of the D- and L-enantiomers of N-Methyl-DL-alanine is crucial for many of its applications, particularly in pharmacology where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
A specific, detailed protocol for the chiral separation of N-Methyl-DL-alanine was not found in the reviewed literature. However, a general approach for the chiral separation of N-methylated amino acids using a chiral stationary phase (CSP) can be outlined.
-
Column Selection: Utilize a chiral column, such as one based on a Cinchona alkaloid (e.g., CHIRALPAK ZWIX(+)).[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as diethylamine (B46881) (DEA) and acetic acid (AcOH) to optimize separation. A typical mobile phase could be MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH.[7]
-
Sample Preparation: Dissolve the N-Methyl-DL-alanine sample in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system equipped with the chiral column and an appropriate detector (e.g., UV detector).
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. The elution order (L before D) has been reported for N-Me-Asp on a CHIRALPAK ZWIX(+) column.[7]
Biological Activity and Applications
While direct quantitative data on the biological activity of N-Methyl-DL-alanine is limited, its structural similarity to other neuroactive compounds and its use in peptide modification provide insights into its potential roles.
Application in Peptide Synthesis
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by disrupting hydrogen bonding networks.[1]
The steric hindrance of the N-methyl group makes peptide bond formation more challenging. The choice of coupling reagent is critical for achieving high yields. The following table shows illustrative coupling efficiencies for Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.
| Coupling Reagent | Reaction Time | Yield (%) | Reference |
| HATU | Several hours | High (not specified) | [1] |
This protocol describes the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]
-
Protection of N-Methyl-L-alanine: Protect the carboxylic acid of N-Methyl-L-alanine as a methyl ester.
-
Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Fmoc-L-alanine solution to the N-Methyl-L-alanine methyl ester solution. Stir at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate, wash with aqueous solutions to remove byproducts, and purify the resulting dipeptide by chromatography.
Potential Neuroactivity
There is a significant body of research on the neurotoxicity of the structurally related compound, β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases.[8][9][10][11] While it is crucial to note that N-Methyl-DL-alanine is a different isomer (α-N-methyl vs. β-N-methyl), the mechanisms of BMAA's neurotoxicity may provide a framework for investigating the potential neurological effects of N-Methyl-DL-alanine.
BMAA is known to exert its neurotoxic effects through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors (NMDA and mGluR5) and induction of oxidative stress.[8][11] The activity of BMAA at glutamate receptors is dependent on the presence of bicarbonate ions.[10]
The following diagram illustrates the known signaling pathway for BMAA-induced neurotoxicity. It is presented here as a potential starting point for investigating the neuroactivity of N-Methyl-DL-alanine, though direct evidence for its involvement in this pathway is lacking.
Experimental Workflows
Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates the logical workflow for a single coupling cycle in solution-phase peptide synthesis involving N-Methyl-L-alanine.
Workflow for In Vitro Neurotoxicity Assessment
This diagram outlines a general workflow for assessing the neurotoxicity of a compound like N-Methyl-DL-alanine, based on protocols used for BMAA.
Conclusion
N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in drug development and biochemical research. Its unique structural features, conferred by the N-methyl group, offer advantages in the design of peptide-based therapeutics with enhanced stability and permeability. While direct quantitative data on its biological activities are still emerging, the established protocols for its synthesis, purification, and incorporation into peptides provide a solid foundation for further investigation. The well-documented neurotoxicity of its isomer, BMAA, highlights the importance of thorough investigation into the neurological effects of N-Methyl-DL-alanine. Future research should focus on elucidating its specific interactions with biological targets, such as amino acid transporters and receptors, to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]
- 3. Human Metabolome Database: Showing metabocard for N-Methyl-DL-alanine (HMDB0255173) [hmdb.ca]
- 4. Flinders Academic Commons [fac.flinders.edu.au]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
